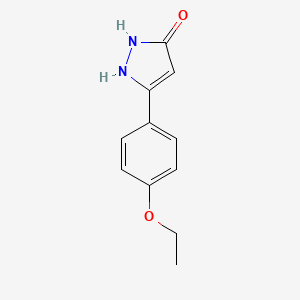
3-(4-ethoxyphenyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-1H-pyrazol-5-ol, also known as ethyl-4-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) benzoate, is a chemical compound that belongs to the class of pyrazole derivatives. It is widely used in scientific research as a tool to study the biochemical and physiological effects of pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying the effects of pyrazole derivatives on various systems in the body. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using this compound in lab experiments is its lack of specificity. It is known to modulate the activity of multiple enzymes and receptors in the body, which can make it difficult to isolate the specific effects of the compound. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol. One direction is to investigate its effects on other systems in the body, such as the cardiovascular and respiratory systems. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in the body. Finally, there is a need for more studies to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol can be achieved by the reaction of 4-ethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a pyrazolone intermediate, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-1H-pyrazol-5-ol has a wide range of scientific research applications. It is commonly used as a tool to study the biochemical and physiological effects of pyrazole derivatives. It has been used in studies to investigate the anti-inflammatory, antioxidant, and antitumor properties of pyrazole derivatives. Additionally, it has been used in studies to investigate the effects of pyrazole derivatives on the central nervous system.
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOIHHEQMEXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
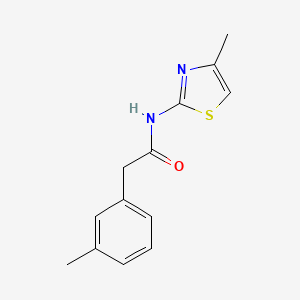
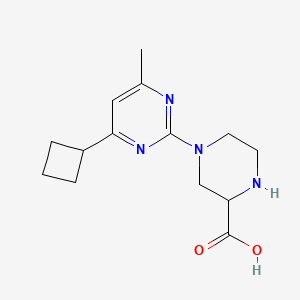
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
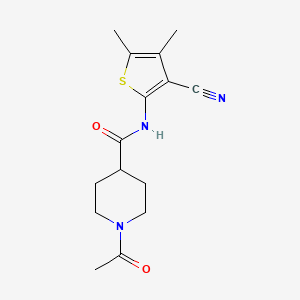
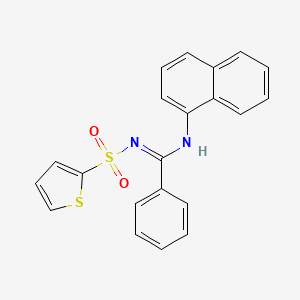
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
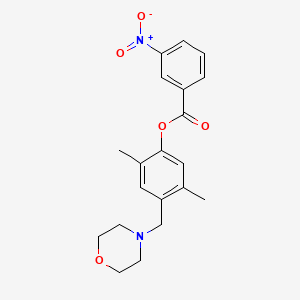
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
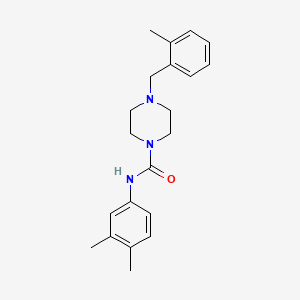
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)